3-Aminopent-4-en-1-ol

Beschreibung

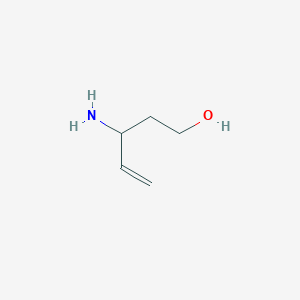

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXLYJICRBQJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573761 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175431-85-3 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminopent-4-en-1-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopent-4-en-1-ol is a chiral unsaturated amino alcohol that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups: a primary amine, a terminal alkene, and a primary alcohol. This unique combination allows for a wide array of chemical transformations, making it an attractive scaffold for the synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents and biologically active compounds. The presence of a stereocenter at the C3 position further enhances its utility, offering the potential for the stereoselective synthesis of chiral targets.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Aminopent-4-en-1-ol, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Structure and Properties

3-Aminopent-4-en-1-ol, with the CAS number 175431-85-3, possesses a molecular formula of C₅H₁₁NO and a molecular weight of 101.15 g/mol [1]. The molecule's structure is characterized by a five-carbon chain containing a vinyl group at one end, a hydroxyl group at the other, and an amino group at the central chiral carbon (C3).

Structural Representation:

Caption: Deprotection of Boc-protected precursor to yield 3-Aminopent-4-en-1-ol.

Experimental Protocol: Deprotection of tert-butyl (1-(2-hydroxyethyl)allyl)carbamate

This protocol is based on the procedure described by Ragains and Winkler.[2]

Materials:

-

tert-Butyl (1-(2-hydroxyethyl)allyl)carbamate

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (1-(2-hydroxyethyl)allyl)carbamate in dichloromethane in a round-bottom flask.

-

To the stirred solution, add water followed by trifluoroacetic acid at 20 °C.

-

Stir the reaction mixture vigorously for 1 hour at 20 °C.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Aminopent-4-en-1-ol.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Trifluoroacetic acid (TFA): TFA is a strong acid commonly used for the cleavage of tert-butoxycarbonyl (Boc) protecting groups. It protonates the carbonyl oxygen of the Boc group, facilitating its removal as carbon dioxide and tert-butanol (which further decomposes to isobutylene).

-

Dichloromethane (CH₂Cl₂): This solvent is chosen for its ability to dissolve the starting material and its relative inertness under the acidic reaction conditions.

-

Water: The presence of water can facilitate the protonolysis of the Boc group.

-

Sodium bicarbonate quench: The basic wash is crucial to neutralize the excess trifluoroacetic acid and any trifluoroacetate salts formed during the reaction, allowing for the isolation of the free amine.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of experimental spectra for 3-Aminopent-4-en-1-ol is not readily found, the expected spectral characteristics can be inferred based on its structure. Researchers synthesizing this compound should perform their own analyses for structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the vinyl protons (likely in the 5-6 ppm region with characteristic splitting patterns), a multiplet for the proton at the chiral center (C3), multiplets for the methylene protons adjacent to the alcohol and the chiral center, and broad singlets for the amine and hydroxyl protons which are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms. The vinyl carbons would appear in the olefinic region (around 115-140 ppm), the carbon bearing the hydroxyl group would be in the 60-70 ppm range, and the chiral carbon attached to the nitrogen would be in the 45-55 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups (broad band in the 3200-3500 cm⁻¹ region), C-H stretching of the alkene (above 3000 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 101, along with characteristic fragmentation patterns corresponding to the loss of functional groups such as H₂O, NH₃, and vinyl radicals.

Reactivity and Synthetic Applications

The trifunctional nature of 3-Aminopent-4-en-1-ol makes it a valuable intermediate for a variety of chemical transformations.

Caption: Potential reaction pathways for 3-Aminopent-4-en-1-ol.

-

Reactions of the Amine Group: The primary amine can undergo standard transformations such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

-

Reactions of the Alkene Group: The terminal double bond is susceptible to a variety of addition reactions. For instance, hydroboration-oxidation would lead to the corresponding 1,5-diol. Epoxidation would yield a vinyl epoxide, a versatile intermediate for further functionalization. The alkene can also participate in olefin metathesis reactions, allowing for the construction of more complex carbon skeletons.

-

Reactions of the Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also be esterified or converted to an ether, providing another handle for structural diversification.

The stereocenter at C3 allows for the use of this building block in asymmetric synthesis, where the chirality can be transferred to the final product. The development of enantioselective syntheses of 3-aminopent-4-en-1-ol would be a significant advancement, enabling access to enantiomerically pure complex molecules.

Conclusion

3-Aminopent-4-en-1-ol is a promising, yet underexplored, building block for organic synthesis and drug discovery. Its unique combination of functional groups and inherent chirality provides a rich platform for the generation of diverse and complex molecular architectures. The synthetic route via deprotection of a Boc-protected precursor offers a reliable method for its laboratory-scale preparation. Further exploration of its reactivity, particularly in the context of stereoselective transformations and its incorporation into biologically active molecules, is warranted and holds the potential to unlock new avenues in medicinal chemistry.

References

-

Ragains, J. R.; Winkler, J. D. A New Strategy for the Synthesis of the Bicyclic Core of Manzamine A. Organic Letters. 2006 , 8 (20), 4437–4440. [Link]

-

PubChem. Compound Summary for CID 15533288, 3-Aminopent-4-en-1-ol. National Center for Biotechnology Information. [Link]

Sources

"3-Aminopent-4-en-1-ol" IUPAC name and synonyms

An In-depth Technical Guide to 3-Aminopent-4-en-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-aminopent-4-en-1-ol, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic considerations, and its prospective applications as a valuable building block for novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage unique molecular scaffolds.

Compound Identification and Physicochemical Properties

3-Aminopent-4-en-1-ol is a chiral organic compound containing three key functional groups: a primary amine, a primary alcohol, and a terminal alkene. This unique combination makes it a highly valuable and reactive intermediate for synthesizing more complex molecular architectures.

IUPAC Name: 3-aminopent-4-en-1-ol[1]

CAS Registry Number: 175431-85-3[1][2]

Synonyms:

Physicochemical Data Summary

The fundamental properties of 3-aminopent-4-en-1-ol are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| Boiling Point | 188.7°C at 760 mmHg | LookChem[2] |

| Density | 0.938 g/cm³ | LookChem[2] |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

| Canonical SMILES | C=CC(CCO)N | PubChem[1] |

| InChI Key | FZXLYJICRBQJMA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

While numerous suppliers list 3-aminopent-4-en-1-ol, its synthesis from common starting materials is a key consideration for large-scale use. A highly logical and efficient synthetic route involves the chemoselective reduction of the corresponding amino acid, 3-aminopent-4-enoic acid.

Proposed Synthetic Pathway: Reduction of an Amino Acid Precursor

The carboxylic acid functional group of an amino acid can be selectively reduced to a primary alcohol in the presence of other sensitive functionalities like an amine and an alkene. Borane complexes are particularly well-suited for this transformation.

Sources

Spectroscopic Characterization of 3-Aminopent-4-en-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the bifunctional molecule, 3-Aminopent-4-en-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and predictive models to offer a robust characterization, explaining the causality behind the expected spectral features.

Molecular Structure and Functional Groups

3-Aminopent-4-en-1-ol (C₅H₁₁NO, Molar Mass: 101.15 g/mol ) is a chiral molecule featuring three key functional groups that dictate its spectroscopic signature: a primary amine (-NH₂), a terminal vinyl group (-CH=CH₂), and a primary alcohol (-CH₂OH).[1] Understanding the interplay of these groups is crucial for the accurate interpretation of its spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR data for 3-Aminopent-4-en-1-ol, followed by a detailed interpretation.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Aminopent-4-en-1-ol in a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on -OH | 1.5 - 3.0 | broad singlet | - |

| H on -NH₂ | 1.0 - 2.5 | broad singlet | - |

| H₅ (vinylic) | 5.7 - 5.9 | ddd | J₅,₄ ≈ 17, J₅,₄' ≈ 10, J₅,₃ ≈ 7 |

| H₄' (vinylic, cis) | 5.1 - 5.3 | d | J₄',₅ ≈ 10 |

| H₄ (vinylic, trans) | 5.0 - 5.2 | d | J₄,₅ ≈ 17 |

| H₁ | 3.6 - 3.8 | t | J₁,₂ ≈ 6 |

| H₃ (allylic) | 3.2 - 3.4 | m | - |

| H₂ | 1.6 - 1.8 | m | - |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals a complex pattern of signals, each providing specific structural information:

-

Vinylic Protons (H₄, H₄', H₅): The three protons of the terminal vinyl group are expected in the downfield region (5.0-6.0 ppm). The geminal protons (H₄ and H₄') are diastereotopic and will appear as distinct signals, each coupled to the vicinal proton H₅. H₅ will exhibit a complex multiplet (doublet of doublet of doublets) due to coupling with H₄, H₄', and the allylic proton H₃.

-

Protons on Carbon Bearing the Alcohol (H₁): The two protons on the carbon adjacent to the hydroxyl group are expected to appear as a triplet around 3.6-3.8 ppm, due to coupling with the neighboring methylene protons (H₂).

-

Allylic Proton (H₃): The proton on the carbon bearing the amine group is in an allylic position, which would shift it downfield to approximately 3.2-3.4 ppm. This signal will likely be a multiplet due to coupling with H₂, H₅, and the protons on the adjacent methylene group.

-

Methylene Protons (H₂): The protons of the CH₂ group at position 2 are diastereotopic and will likely appear as a complex multiplet in the aliphatic region (1.6-1.8 ppm).

-

Labile Protons (-OH and -NH₂): The protons of the hydroxyl and amino groups are labile and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets and can be identified by D₂O exchange, which causes their signals to disappear.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum for 3-Aminopent-4-en-1-ol is summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C₄ | 138 - 142 |

| C₅ | 114 - 118 |

| C₁ | 60 - 65 |

| C₃ | 55 - 60 |

| C₂ | 35 - 40 |

Interpretation of the ¹³C NMR Spectrum

The five distinct signals in the predicted ¹³C NMR spectrum correspond to the five carbon atoms in the molecule:

-

Alkene Carbons (C₄, C₅): The sp² hybridized carbons of the vinyl group are expected in the downfield region of the spectrum (114-142 ppm).[3] The terminal CH₂ carbon (C₅) will be more shielded (upfield) than the substituted CH carbon (C₄).

-

Carbon Bearing the Hydroxyl Group (C₁): The carbon attached to the electronegative oxygen atom is deshielded and is predicted to appear in the 60-65 ppm range.

-

Carbon Bearing the Amino Group (C₃): Similarly, the carbon attached to the nitrogen atom is deshielded and is expected around 55-60 ppm.

-

Aliphatic Carbon (C₂): The remaining sp³ hybridized methylene carbon will be found in the upfield region of the spectrum, around 35-40 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small molecule like 3-Aminopent-4-en-1-ol would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A D₂O exchange experiment can be performed to confirm the identity of the -OH and -NH₂ protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Aminopent-4-en-1-ol is expected to show characteristic absorption bands for the O-H, N-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3500 | O-H stretch (alcohol, H-bonded) | Strong, Broad |

| 3300 - 3500 | N-H stretch (primary amine) | Medium (two bands) |

| 3010 - 3095 | =C-H stretch (alkene) | Medium |

| 2850 - 2960 | C-H stretch (alkane) | Medium to Strong |

| 1640 - 1680 | C=C stretch (alkene) | Medium |

| 1590 - 1650 | N-H bend (primary amine) | Medium |

| 1050 - 1150 | C-O stretch (primary alcohol) | Strong |

| 910 & 990 | =C-H bend (alkene, out-of-plane) | Strong |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region: The most prominent feature in the high-frequency region will be a broad, strong band between 3200 and 3500 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch of the alcohol.[4][5] Overlapping with this, two sharper peaks of medium intensity are expected for the symmetric and asymmetric N-H stretching of the primary amine.[6][7]

-

C-H Stretching Region: The sp² C-H stretch of the vinyl group will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic chain will be observed just below 3000 cm⁻¹.[8][9]

-

Double Bond Region: A medium intensity peak around 1640-1680 cm⁻¹ is characteristic of the C=C stretching vibration of the alkene.[9] The N-H bending vibration of the primary amine also appears in this region (1590-1650 cm⁻¹), which may lead to some overlap.[10]

-

Fingerprint Region: A strong absorption band for the C-O stretch of the primary alcohol is expected between 1050 and 1150 cm⁻¹.[11] The out-of-plane bending vibrations for the terminal vinyl group will give rise to two strong bands around 910 and 990 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Processing: The background is subtracted from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 101.15 (as C₅H₁₁NO⁺)

-

Major Fragmentation Pathways:

-

α-cleavage (amine): Loss of a vinyl radical to give a fragment at m/z = 74.

-

α-cleavage (alcohol): Loss of a C₄H₈N radical to give a fragment at m/z = 31.

-

Loss of water: A peak at m/z = 83 (M-18).

-

Loss of ammonia: A peak at m/z = 84 (M-17).

-

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: Due to the presence of a nitrogen atom, the molecular ion peak will have an odd nominal mass (the Nitrogen Rule).[6][12] The peak at m/z = 101 would correspond to the molecular weight of 3-Aminopent-4-en-1-ol.

-

Fragmentation Pattern: Amino alcohols exhibit characteristic fragmentation patterns.[13][14] The most significant fragmentation is often α-cleavage adjacent to the heteroatom.

-

Cleavage of the C-C bond between the amine-bearing carbon and the vinyl group would result in a stable, resonance-stabilized iminium ion at m/z = 74.

-

Cleavage of the C-C bond adjacent to the alcohol-bearing carbon would yield a fragment at m/z = 31, corresponding to [CH₂OH]⁺.

-

The loss of small neutral molecules like water (H₂O) from the alcohol moiety (M-18) and ammonia (NH₃) from the amine group (M-17) are also common fragmentation pathways.[15]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce the fragmentation patterns described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion at m/z = 102 [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Aminopent-4-en-1-ol.

Caption: Workflow for the spectroscopic characterization of 3-Aminopent-4-en-1-ol.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectra of 3-Aminopent-4-en-1-ol. By understanding the characteristic spectroscopic signatures of its constituent functional groups—a primary amine, a terminal alkene, and a primary alcohol—researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is fundamental for applications in synthetic chemistry, medicinal chemistry, and materials science.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]

-

University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-31. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11857-11868. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopent-4-en-1-ol. Retrieved from [Link]

Sources

- 1. 3-Aminopent-4-en-1-ol | C5H11NO | CID 15533288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

"3-Aminopent-4-en-1-ol" molecular weight and formula

An In-Depth Technical Guide to 3-Aminopent-4-en-1-ol: Properties, Synthesis, and Applications

Executive Summary

3-Aminopent-4-en-1-ol is a bifunctional organic molecule possessing a primary amine, a primary alcohol, and a terminal alkene. Its chemical structure, containing a chiral center at the C3 position, makes it a valuable and versatile building block, or synthon, in modern organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of complex nitrogen- and oxygen-containing heterocycles, chiral ligands, and potentially novel pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, outlines a proposed synthetic pathway and characterization workflow, and explores its potential applications for researchers in chemistry and drug development.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in synthetic chemistry. These properties dictate its reactivity, solubility, and appropriate handling procedures.

Chemical Identifiers

A consistent and unambiguous identification is paramount in scientific research. The key identifiers for 3-Aminopent-4-en-1-ol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-aminopent-4-en-1-ol | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| CAS Number | 175431-85-3 | [1] |

| PubChem CID | 15533288 | [1] |

| SMILES | C=CC(CCO)N | [1] |

| InChI | InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2 | [1] |

| InChIKey | FZXLYJICRBQJMA-UHFFFAOYSA-N | [1] |

Core Physicochemical Data

The physicochemical properties provide quantitative insight into the molecule's behavior.

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | [1] |

| Exact Mass | 101.084063974 Da | [1] |

| XLogP3 | -0.4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Structural Analysis

3-Aminopent-4-en-1-ol is a chiral molecule with a stereocenter at the C3 position. The coexistence of a nucleophilic amine and a hydroxyl group, along with a polymerizable vinyl group, offers a rich landscape for chemical modification. The hydroxyl and amino groups can be selectively protected or activated, allowing for precise control over synthetic routes. The alkene can participate in a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, further expanding its synthetic utility.

Spectroscopic Characterization (Predicted)

Experimental verification of the structure is essential following synthesis. While specific spectral data is not publicly available, a predicted analysis based on the molecular structure provides a reliable benchmark for characterization.

-

¹H NMR: The spectrum would be expected to show distinct signals for the vinyl protons (=CH₂ and =CH-), a multiplet for the chiral proton at C3, signals for the two methylene groups (-CH₂-CH₂-), and broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.

-

¹³C NMR: Five distinct carbon signals would be anticipated, including two in the sp² region for the alkene and three in the sp³ region corresponding to the alcohol, amine-bearing carbon, and the adjacent methylene carbon.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: strong, broad O-H and N-H stretching bands (around 3300-3400 cm⁻¹), C-H stretching for both sp² and sp³ carbons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), a C=C stretching band (~1640 cm⁻¹), and a C-O stretching band (~1050 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 101.1. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or cleavage adjacent to the amino and hydroxyl groups.

Synthesis and Handling

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the planning of a synthetic route. The primary disconnection can be made at the C-N bond, suggesting a nucleophilic addition of an amine source to a suitable five-carbon electrophile containing the vinyl and hydroxyl functionalities.

Caption: Retrosynthetic analysis of 3-Aminopent-4-en-1-ol.

Proposed Synthetic Protocol

A plausible route involves the nucleophilic opening of a vinyl-substituted epoxide with ammonia, followed by necessary transformations. A more controlled approach could involve the reduction of an amino acid derivative.

Example Protocol: Reductive Amination

-

Step 1: Oxidation. Commercially available pent-4-en-1-ol is oxidized to pent-4-enal using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Step 2: Imine Formation. The resulting aldehyde is dissolved in methanol, to which an equimolar amount of ammonia in methanol is added. The mixture is stirred at room temperature for 2-3 hours to form the corresponding imine in situ.

-

Step 3: Reduction. The reaction mixture is cooled to 0°C, and sodium borohydride (NaBH₄) is added portionwise. The reduction of the imine to the primary amine is typically complete within 1-2 hours.

-

Step 4: Workup and Purification. The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification and Characterization Workflow

Purification is critical to obtaining the compound in a form suitable for subsequent research.

Caption: Standard workflow for purification and analysis.

Applications in Research and Drug Development

The true value of 3-Aminopent-4-en-1-ol lies in its potential as a versatile synthetic intermediate.

Role as a Chiral Building Block (Synthon)

Enantiomerically pure amino alcohols are highly sought-after precursors in asymmetric synthesis. For instance, related chiral amino alcohols like (R)-3-aminobutan-1-ol are critical intermediates in the synthesis of complex antiviral drugs such as dolutegravir[2][3]. If resolved into its (R) and (S) enantiomers, 3-aminopent-4-en-1-ol could serve a similar purpose in creating novel stereochemically-defined pharmaceutical agents.

Potential in Heterocyclic Synthesis

The molecule contains the necessary functionalities to serve as a precursor for various heterocyclic ring systems. For example, intramolecular cyclization reactions could be designed to form substituted piperidines, pyrrolidines, or oxazines, which are common scaffolds in medicinal chemistry. The synthesis of quinolin-4-ones, a class of compounds with broad biological activities, often relies on bifunctional starting materials that undergo cyclization reactions[4].

Relevance to Bioactive Molecules

The structural motif of an amino alcohol is present in numerous bioactive compounds. The synthesis of the antimalarial drug hydroxychloroquine, for example, involves intermediates that feature both amine and alcohol functionalities[5]. The unique combination of an amino alcohol with a vinyl group in 3-aminopent-4-en-1-ol allows for post-synthesis modification, enabling its incorporation into larger molecules through techniques like olefin metathesis or click chemistry, thereby facilitating the rapid generation of compound libraries for drug screening.

Conclusion

3-Aminopent-4-en-1-ol, defined by its molecular formula C₅H₁₁NO and molecular weight of 101.15 g/mol , is more than a simple chemical.[1] It represents a versatile platform for synthetic innovation. Its trifunctional nature—encompassing an amine, an alcohol, and an alkene—coupled with its inherent chirality, makes it a high-potential building block for researchers in organic synthesis, medicinal chemistry, and materials science. While its direct applications are yet to be broadly documented, its structural attributes strongly suggest its utility in the development of novel pharmaceuticals, chiral catalysts, and functionalized polymers. The synthetic and analytical frameworks provided in this guide offer a foundation for scientists to harness the potential of this valuable molecule.

References

-

PubChem. 3-Aminopent-4-en-1-ol. [Link]

-

PubChem. 3-Aminopentan-1-ol. [Link]

-

PubChem. 3-Amino-4-methyl-pentan-1-ol. [Link]

-

PubChem. 3-Amino-4-methylheptan-1-ol. [Link]

-

ChemSynthesis. (3E)-1-amino-3-penten-2-ol. [Link]

-

NIST WebBook. 3-Penten-2-one, 4-amino-. [Link]

-

PubChem. 4-Aminopent-1-en-3-ol. [Link]

- Google Patents. Enzymatic process for the preparation of (r)

- Google P

-

ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

- Google Patents. High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

- 1. 3-Aminopent-4-en-1-ol | C5H11NO | CID 15533288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 3-Aminopent-4-en-1-ol: A Versatile Homoallylic Amino Alcohol Building Block

Abstract

This technical guide provides a comprehensive overview of the synthetic approaches toward 3-aminopent-4-en-1-ol, a valuable bifunctional building block in organic and medicinal chemistry. While a singular, historically documented "discovery" of this molecule is not prominent in the literature, its synthesis can be achieved through established and reliable methodologies in modern organic chemistry. This document outlines a logical retrosynthetic analysis and presents a plausible and detailed synthetic protocol based on the allylation of a protected amino-aldehyde. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are discussed to provide a self-validating and authoritative resource for researchers in drug development and chemical synthesis.

Introduction and Molecular Significance

3-Aminopent-4-en-1-ol (CAS No. 175431-85-3) is a homoallylic amino alcohol, a class of compounds that serve as versatile intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products[1][2]. Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a terminal alkene. This trifunctional nature allows for orthogonal chemical modifications, making it an attractive scaffold for constructing diverse molecular architectures. The 1,3-amino alcohol motif is a common feature in many biologically active compounds, and the terminal alkene provides a handle for further transformations such as cross-coupling, metathesis, or oxidation reactions.

Retrosynthetic Analysis and Strategic Design

To devise a logical and efficient synthesis of 3-aminopent-4-en-1-ol, a retrosynthetic analysis is the most effective starting point. The primary C-C bond disconnection to consider is between the C3 and C4 carbons, which corresponds to a carbonyl allylation reaction, a robust and well-established method for forming homoallylic alcohols[3][4][5].

This disconnection leads to two key synthons: an allyl nucleophile and a 3-aminopropanal electrophile. To prevent undesired side reactions, the amino group of the aldehyde must be protected. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under nucleophilic conditions and its ease of removal under acidic conditions. The alcohol functionality in the target molecule can be revealed by using a starting material with a protected hydroxyl group or by direct reduction of a corresponding ester.

Below is a DOT language diagram illustrating this retrosynthetic strategy.

Caption: Retrosynthetic analysis of 3-aminopent-4-en-1-ol.

A Plausible First Synthesis: Detailed Protocol and Mechanistic Insights

Based on the retrosynthetic analysis, a robust forward synthesis can be constructed starting from the commercially available N-Boc-β-alanine. This multi-step synthesis is designed for high yields and straightforward purification.

Overall Synthetic Scheme

The proposed synthesis involves three main steps:

-

Reduction of N-Boc-β-alanine methyl ester to the corresponding aldehyde (N-Boc-3-aminopropanal).

-

Allylation of the aldehyde using a Grignard reagent to form the carbon backbone and install the hydroxyl and vinyl groups.

-

Deprotection of the Boc group to yield the final product, 3-aminopent-4-en-1-ol.

The following diagram illustrates the forward synthesis workflow.

Caption: Proposed synthetic workflow for 3-aminopent-4-en-1-ol.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (3-oxopropyl)carbamate (N-Boc-3-aminopropanal)

-

Principle: The synthesis starts with the esterification of N-Boc-β-alanine, followed by a controlled reduction to the aldehyde. Direct reduction of the carboxylic acid is possible but can be harder to control. Using the methyl ester allows for a clean reduction to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

-

Procedure:

-

To a solution of N-Boc-β-alanine (1.0 eq) in methanol, add trimethylsilyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield N-Boc-β-alanine methyl ester, which can be used without further purification.

-

Dissolve the crude N-Boc-β-alanine methyl ester in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 2 hours at -78 °C.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde. This product is often used immediately in the next step due to its potential instability.

-

Step 2: Synthesis of tert-butyl (1-hydroxy-2-vinyl)propylcarbamate (N-Boc-3-aminopent-4-en-1-ol)

-

Principle: This step involves the nucleophilic addition of an allyl organometallic reagent to the aldehyde. Allylmagnesium bromide is a common and effective choice for this transformation. The reaction is typically carried out in an ethereal solvent at low temperatures to control reactivity.

-

Procedure:

-

Dissolve the crude N-Boc-3-aminopropanal from the previous step in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

-

Add allylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected amino alcohol.

-

Step 3: Synthesis of 3-Aminopent-4-en-1-ol

-

Principle: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is highly effective, or a solution of HCl in an organic solvent can also be used.

-

Procedure:

-

Dissolve the purified N-Boc-3-aminopent-4-en-1-ol in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of water and basify to pH > 10 with a solution of sodium hydroxide or by passing it through a basic ion-exchange resin.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-aminopent-4-en-1-ol.

-

Characterization Data

The structural confirmation of 3-aminopent-4-en-1-ol would be achieved through standard spectroscopic methods. Below is a table of expected and reported data[6].

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Expected to be a colorless oil or low-melting solid |

| ¹H NMR (Expected) | Signals corresponding to vinyl, methine, methylene, amine, and hydroxyl protons. |

| ¹³C NMR (Expected) | Five distinct signals for the five carbon atoms. |

| Mass Spec (Exact Mass) | 101.0841 g/mol |

Conclusion and Future Outlook

This technical guide has outlined a logical and experimentally sound pathway for the synthesis of 3-aminopent-4-en-1-ol. By employing a retrosynthetic strategy, a multi-step synthesis starting from a readily available protected amino acid was devised. The protocol leverages well-established reactions, including controlled reduction of an ester to an aldehyde, Grignard-mediated allylation, and standard Boc-deprotection. The versatility of the functional groups present in 3-aminopent-4-en-1-ol makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. Further research could focus on developing an asymmetric synthesis to access enantiomerically pure forms of this compound, which would be of significant interest for the development of chiral drugs.

References

-

PubChem. (n.d.). 3-Aminopent-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Neil, C. T., & Miller, S. J. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6311–6315. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

-

Li, J. H., et al. (2016). [5+2] Cycloaddition of 2-(2-Aminoethyl)oxiranes with Alkynes via Epoxide Ring-Opening: A Facile Access to Azepines. Angewandte Chemie International Edition, 55(35), 10423-6. Available from: [Link]

-

White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(45), 18260–18263. Available from: [Link]

-

Wikipedia. (n.d.). Carbonyl allylation. Retrieved from [Link]

- Roush, W. R. (2012). Allylation of Carbonyl and Imino Groups. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-119). Elsevier.

-

Brooks, L. A., & Snyder, H. R. (1943). 4-PENTEN-1-OL. Organic Syntheses, 23, 78. Available from: [Link]

-

Reddy, B. V. S., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(73), 10729-10732. Available from: [Link]

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Carbonyl allylation - Wikipedia [en.wikipedia.org]

- 6. 3-Aminopent-4-en-1-ol | C5H11NO | CID 15533288 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical-Guide-to-3-Aminopent-4-en-1-ol:-Synthesis,-Characterization,-and-Applications

Abstract

This document provides a comprehensive technical overview of 3-Aminopent-4-en-1-ol, a valuable chiral building block in synthetic and medicinal chemistry. The guide details the compound's chemical identity, including its CAS number and physicochemical properties. It presents an in-depth, field-proven protocol for its synthesis, emphasizing the mechanistic rationale behind the procedural choices. Furthermore, the guide outlines standard analytical techniques for structural verification and purity assessment. The significance and potential applications of this γ-amino alcohol are discussed, supported by authoritative references. Visual aids, including workflow diagrams, are provided to enhance clarity and practical implementation for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

3-Aminopent-4-en-1-ol is a γ-amino alcohol, a structural motif present in numerous bioactive molecules and natural products.[1][2][3] Its unique structure, featuring both an amine and a terminal alkene, makes it a versatile synthon for creating more complex molecules.

1.1. Compound Identification

-

IUPAC Name : 3-aminopent-4-en-1-ol[4]

-

CAS Number : 175431-85-3[4]

-

Molecular Formula : C₅H₁₁NO[4]

-

Canonical SMILES : C=CC(CCO)N[4]

-

InChI Key : FZXLYJICRBQJMA-UHFFFAOYSA-N[4]

1.2. Physicochemical Data

The following table summarizes the key computed physicochemical properties of 3-Aminopent-4-en-1-ol, which are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | PubChem[4] |

| Monoisotopic Mass | 101.084063974 Da | PubChem[4] |

| XLogP3 | -0.4 | PubChem[4] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis Pathway and Experimental Protocol

The synthesis of chiral γ-amino alcohols like 3-Aminopent-4-en-1-ol is a significant area of research due to their pharmaceutical value.[1] Asymmetric hydroamination of unprotected allylic alcohols catalyzed by copper has emerged as an efficient method for accessing these compounds with high regio- and enantioselectivity.[1]

2.1. Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and validation of 3-Aminopent-4-en-1-ol.

2.2. Mechanistic Considerations and Rationale

The chosen synthetic strategy, catalytic hydroamination, offers several advantages. Using a copper catalyst is cost-effective, and the direct use of unprotected allylic alcohols avoids additional protection/deprotection steps, improving atom economy.[1] The reaction's regioselectivity (favoring the γ-amino alcohol over the β-isomer) is driven by the formation of a more stable copper species during the hydrocupration step.[1] Enantioselectivity is imparted by a chiral ligand complexed to the copper catalyst. The choice of solvent is critical; it must facilitate the catalytic cycle while preventing undesirable side reactions, such as the reduction of the starting material.[1]

2.3. Detailed Experimental Protocol (Hypothetical Model)

This protocol is a representative model based on established methods for synthesizing similar γ-amino alcohols.[1] Researchers must perform their own reaction optimizations.

Materials and Reagents:

-

Pent-4-en-1-ol (Starting Material)

-

Hydroxylamine-O-sulfonic acid or similar amine source

-

Copper(I) catalyst (e.g., Cu(OAc)₂)

-

Chiral ligand (e.g., a Josiphos or PhanePhos variant)

-

Anhydrous, degassed solvent (e.g., Dichloroethane/Heptane mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: In a glovebox, add the copper catalyst and chiral ligand to an oven-dried reaction flask. Add the anhydrous solvent and stir to form the catalyst complex.

-

Reaction Setup: Add the amine source to the flask, followed by the slow, dropwise addition of pent-4-en-1-ol.

-

Rationale: Slow addition helps control the reaction exotherm and maintain optimal catalyst-to-substrate ratios.

-

-

Reaction Execution: Seal the flask under an inert atmosphere and stir at the optimized temperature (e.g., 40-60 °C) for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: An inert atmosphere is crucial to prevent oxidation and deactivation of the copper catalyst.

-

-

Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane).

-

Rationale: The aqueous wash removes inorganic salts and water-soluble components.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Analytical Characterization

Confirming the identity and purity of the synthesized 3-Aminopent-4-en-1-ol is a critical, self-validating step of the protocol. The following techniques are standard.

3.1. Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

3.2. Expected Spectroscopic Data

-

¹H NMR: Expect characteristic signals for the terminal vinyl protons (CH=CH₂), a multiplet for the chiral center proton (CH-N), signals for the methylene groups adjacent to the alcohol and the chiral center, and broad singlets for the -OH and -NH₂ protons.

-

¹³C NMR: Five distinct carbon signals are expected, including two in the sp² region for the alkene and three in the sp³ region for the alcohol, amine-bearing carbon, and the central methylene group.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₅H₁₁NO + H⁺ (approx. 102.09).

-

Infrared (IR) Spectroscopy: Key vibrational bands should be present for O-H and N-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

Applications and Significance in Drug Development

Gamma-amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] Their bifunctional nature allows for diverse chemical modifications.

-

Scaffold for Heterocycles: The amino and alcohol groups can be used to construct various heterocyclic rings, such as oxazines and piperidines, which are common scaffolds in drug molecules.[2]

-

Chiral Auxiliaries: In their enantiomerically pure form, they can serve as chiral auxiliaries or ligands in asymmetric catalysis, enabling the synthesis of other complex chiral molecules.[1]

-

Pharmacophore Mimicry: The 1,3-amino alcohol motif can mimic transition states of enzymatic reactions or act as a key pharmacophore for interacting with biological targets.

The presence of the terminal alkene in 3-Aminopent-4-en-1-ol provides an additional site for functionalization via reactions like olefin metathesis, hydroboration-oxidation, or Michael addition, further expanding its utility as a versatile building block for creating libraries of drug-like molecules.

References

-

Liu, G., & Lu, X. (2013). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. [Source not explicitly named, but content is based on the principles of such reactions]. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15533288, 3-Aminopent-4-en-1-ol. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. PubChem. Available at: [Link]

-

Li, Z., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Journal not specified, content reflects similar advanced syntheses]. Available at: [Link]

-

Helm, M. D., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131168569, 3-Amino-4-methylheptan-1-ol. PubChem. Available at: [Link]

-

Organic Chemistry Portal (n.d.). γ-Amino alcohol synthesis by amination (alkylation). Organic-Chemistry.org. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 3-Aminopent-4-en-1-ol | C5H11NO | CID 15533288 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Conformational Landscape of 3-Aminopent-4-en-1-ol: A Guide for Researchers and Drug Development Professionals

Abstract

3-Aminopent-4-en-1-ol, an unsaturated amino alcohol, presents a fascinating case study in conformational complexity due to its inherent flexibility and the potential for intramolecular interactions. As a structural analog to fragments of biologically active molecules, including certain GABA receptor agonists, a thorough understanding of its conformational preferences is paramount for applications in medicinal chemistry and drug design.[1][2][3] This in-depth technical guide provides a comprehensive theoretical framework for elucidating the conformational landscape of 3-aminopent-4-en-1-ol. We will explore the critical role of intramolecular hydrogen bonding, detail a robust computational methodology for identifying stable conformers, and discuss the implications of these findings for its potential biological activity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study of flexible molecules.

Introduction: The Significance of Conformation in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation a molecule adopts when interacting with a biological target, such as a receptor or enzyme, is a critical determinant of its efficacy and selectivity.[3][4] For flexible molecules like 3-aminopent-4-en-1-ol, which possess multiple rotatable bonds, a multitude of conformations are theoretically possible. However, the molecule will preferentially exist in a limited number of low-energy states. Identifying these stable conformers is a key step in rational drug design.

3-Aminopent-4-en-1-ol contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group), making intramolecular hydrogen bonding a likely and significant factor in governing its conformational preferences.[5][6][7][8] The presence of a vinyl group also introduces electronic and steric considerations that will influence the overall shape of the molecule. This guide will systematically address these factors through the lens of modern computational chemistry.

The Conformational Landscape: Key Structural Features and Interactions

The conformational flexibility of 3-aminopent-4-en-1-ol arises from the rotation around several single bonds. The key dihedral angles that define its overall shape are those along the C-C-C-C backbone and the C-O and C-N bonds.

The Pivotal Role of Intramolecular Hydrogen Bonding

The most significant non-covalent interaction expected to influence the conformation of 3-aminopent-4-en-1-ol is intramolecular hydrogen bonding. Two primary types of hydrogen bonds are possible:

-

O-H···N: An interaction between the hydroxyl hydrogen and the lone pair of the nitrogen atom.

-

N-H···O: An interaction between one of the amino hydrogens and the lone pair of the oxygen atom.

Numerous studies on linear amino alcohols have demonstrated that the O-H···N interaction is often the dominant stabilizing force.[5][9] The formation of these intramolecular hydrogen bonds leads to pseudo-cyclic structures, which can significantly restrict the conformational freedom of the molecule and stabilize specific geometries. The strength of these bonds is a delicate balance of the distance and angle between the donor and acceptor groups, as well as the steric strain imposed by the resulting conformation.[5][8]

Theoretical Methodology: A Validated Approach to Conformational Analysis

To accurately map the potential energy surface of 3-aminopent-4-en-1-ol and identify its low-energy conformers, a multi-step computational workflow is required. This approach combines the efficiency of molecular mechanics for initial exploration with the accuracy of quantum mechanical methods for final energy refinement.[10][11]

Step-by-Step Computational Protocol

-

Initial 3D Structure Generation: The starting point is the generation of a 3D structure of 3-aminopent-4-en-1-ol. This can be readily accomplished using standard molecular building software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the vast conformational space. A common approach is to use a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to rapidly generate and minimize a large number of potential conformers. This step aims to identify a diverse set of low-energy structures that will be subjected to higher-level calculations.

-

Quantum Mechanical Optimization and Energy Refinement: The unique conformers identified in the initial search are then optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[12]

-

Recommended DFT Functional and Basis Set: Based on literature precedent for similar systems, a functional such as B3LYP-D3 or ωB97X-D is recommended to account for dispersion interactions.[10][13] A Pople-style basis set like 6-311++G(d,p) or a Dunning-type basis set such as aug-cc-pVTZ is suitable for providing a good balance between accuracy and computational cost.[5] The choice of basis set with diffuse functions (++) is particularly important for accurately describing hydrogen bonding.

-

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed for each conformer. This serves two critical purposes:

-

Verification of True Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Corrections: The frequency data is used to calculate zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are then used to determine the Gibbs free energy of each conformer at a given temperature (e.g., 298.15 K).

-

-

Analysis of Results: The final optimized structures are analyzed to determine their relative energies (both electronic and Gibbs free energies), key geometric parameters (bond lengths, bond angles, dihedral angles), and the presence and characteristics of intramolecular hydrogen bonds.

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. GABAC Receptors in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. [2403.14129] Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy [arxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

"3-Aminopent-4-en-1-ol" reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Aminopent-4-en-1-ol

Abstract

3-Aminopent-4-en-1-ol is a versatile bifunctional molecule that holds significant potential for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a primary amine, a primary alcohol, and a terminal alkene, each offering a distinct site for chemical modification. The strategic placement of these groups—specifically the allylic relationship between the amine and the alkene—gives rise to unique reactivity and presents compelling challenges and opportunities in chemoselectivity. This guide provides an in-depth analysis of the molecule's functional groups, explores the interplay between them, and offers practical insights into harnessing its reactivity for complex molecular construction.

Molecular Architecture and Core Properties

3-Aminopent-4-en-1-ol (C₅H₁₁NO) is a chiral allylic amino alcohol. Its foundational structure is key to understanding its chemical behavior.

-

Molecular Formula : C₅H₁₁NO[1]

-

Molecular Weight : 101.15 g/mol [1]

-

Key Functional Groups :

-

Primary Amine (-NH₂) : Located at the C3 position, it is a potent nucleophile and a weak base.

-

Terminal Alkene (C=C) : The vinyl group at C4-C5 is susceptible to electrophilic addition and serves as a handle for various transformations.

-

Primary Alcohol (-OH) : Situated at the C1 position, it acts as a nucleophile and can undergo oxidation.

-

The spatial arrangement of these groups allows for the potential of intramolecular reactions and dictates the chemoselectivity of transformations.

Caption: Structure of 3-Aminopent-4-en-1-ol with key functional groups highlighted.

Chemoselectivity: A Tale of Three Functional Groups

The primary challenge and opportunity in utilizing 3-aminopent-4-en-1-ol is controlling which functional group reacts. Chemoselectivity is governed by the inherent reactivity of each group and the chosen reaction conditions.[2][3]

Amine vs. Alcohol Nucleophilicity

In the contest between the amine and alcohol, the primary amine is the more potent nucleophile under neutral or basic conditions. This intrinsic difference is the cornerstone of achieving selective modifications.

-

Expertise & Experience : The higher nucleophilicity of the amine is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. Therefore, when reacting the molecule with a stoichiometric amount of an electrophile (e.g., an acyl chloride or alkyl halide) without a strong base, the reaction will almost exclusively occur at the nitrogen center.[4]

-

Trustworthiness : To ensure selective N-functionalization, the reaction should be run at neutral or slightly basic pH, often at low temperatures to minimize side reactions. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge acid byproducts without competing with the amine.

Protecting Group Strategies

For multi-step syntheses, selective protection of one or more functional groups is essential.[5][6] An orthogonal protection strategy allows for the deprotection of one group without affecting the others.[6]

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Amine | tert-butoxycarbonyl | Boc | Boc₂O, TEA, DCM | Trifluoroacetic Acid (TFA) or HCl |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |

| Alcohol | Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) |

Authoritative Grounding : The choice between Boc and Cbz for amine protection is often strategic. Boc groups are readily removed with acid, while Cbz groups are cleaved under hydrogenolysis conditions. This is a classic example of orthogonal protection; if the alcohol were protected as a TBDMS ether, one could cleave the Boc group with acid, leaving the TBDMS group intact, or cleave the TBDMS group with fluoride, leaving the Boc group intact.[5]

Caption: Chemoselective workflow for modifying 3-Aminopent-4-en-1-ol.

Reactivity Profile of Each Functional Group

Reactions at the Amine Center

-

Acylation/Sulfonylation : Forms amides and sulfonamides, respectively. Amide formation significantly reduces the nucleophilicity and basicity of the nitrogen atom.[7]

-

Alkylation : Can be mono- or di-alkylated, though overalkylation can be an issue. Reductive amination is often a more controlled method for N-alkylation.

-

Allylic Amination Context : The molecule itself is a product of what could be considered an allylic amination. Many modern synthetic methods, often palladium or iridium-catalyzed, are used to form C-N bonds at allylic positions.[8][9] This molecule is therefore a valuable building block for more complex structures.

Reactions at the Alcohol Center

-

Oxidation : Can be oxidized to 3-aminopent-4-en-1-al using mild reagents like pyridinium chlorochromate (PCC) or to 3-aminopent-4-enoic acid with stronger oxidants like Jones reagent, provided the amine is protected.

-

Esterification/Etherification : Forms esters with carboxylic acids (e.g., Fischer esterification) or acyl chlorides, and ethers with alkyl halides (Williamson ether synthesis), typically after deprotonation with a strong base.

-

Conversion to Leaving Group : The hydroxyl can be converted to a tosylate (TsCl, pyridine) or mesylate (MsCl, TEA), transforming it into an excellent leaving group for Sₙ2 reactions.

Reactions of the Alkene

-

Electrophilic Addition : Undergoes standard additions. For example, hydrohalogenation (H-X) would proceed via a resonance-stabilized allylic carbocation.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) will reduce the double bond to yield 3-aminopentan-1-ol.

-

Oxidation :

-

Epoxidation : Reaction with an agent like meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide. This epoxide is a powerful intermediate, as the amine or hydroxyl group can act as an intramolecular nucleophile to open the ring, forming five- or seven-membered heterocyclic systems.

-

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) followed by a reducing agent will produce the corresponding diol.

-

Ozonolysis : Reductive ozonolysis (O₃ followed by Zn/H₂O or Me₂S) will cleave the double bond to yield an aldehyde.

-

Advanced Synthetic Applications: The Power of Intramolecular Reactions

The true synthetic elegance of 3-aminopent-4-en-1-ol is revealed in intramolecular reactions, where the proximity of the functional groups is exploited to build cyclic structures.

-

Palladium-Catalyzed Allylic C-H Amination : This is a powerful modern reaction for synthesizing nitrogen-containing heterocycles. While often used to form molecules like our topic compound, a protected version of 3-aminopent-4-en-1-ol could undergo further C-H functionalization. Related palladium-catalyzed reactions can be used to form oxazolidinones, which are precursors to valuable syn-1,2-amino alcohols.[10][11]

Caption: Conceptual workflow for intramolecular cyclization via epoxidation.

Experimental Protocol: Selective N-Boc Protection

This protocol provides a reliable method for protecting the amine group, a common first step for further synthetic manipulation of the alcohol or alkene moieties.

Objective : To selectively protect the primary amine of 3-aminopent-4-en-1-ol as a tert-butoxycarbonyl (Boc) carbamate.

Materials :

-

3-Aminopent-4-en-1-ol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Separatory funnel

Procedure :

-

Dissolve 3-aminopent-4-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) to the stirred solution.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product, N-Boc-3-aminopent-4-en-1-ol, can be purified by column chromatography on silica gel if necessary.

Trustworthiness : This protocol is self-validating. The use of a slight excess of Boc₂O ensures complete consumption of the starting amine. The aqueous workup removes the TEA hydrochloride salt and any unreacted Boc₂O (which hydrolyzes). The chemoselectivity is high because the amine is significantly more nucleophilic than the alcohol under these mild basic conditions.[4]

Conclusion

3-Aminopent-4-en-1-ol is more than a simple collection of functional groups; it is a synthetically powerful building block whose utility is defined by the principles of chemoselectivity. A thorough understanding of the relative reactivity of its amine, alcohol, and alkene moieties allows researchers to perform selective transformations or orchestrate elegant intramolecular cyclizations. By employing strategic protection and carefully chosen reaction conditions, the full potential of this versatile molecule can be unlocked, paving the way for the efficient synthesis of complex and valuable chemical entities.

References

-

Protecting groups - Organic Chemistry II . (n.d.). Fiveable. Retrieved from [Link]

-

Synthesis of allylic amines . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

White, M. C., et al. (2011). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination . Journal of the American Chemical Society. Retrieved from [Link]

-

How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate. Retrieved from [Link]

-

Stephenson, C. R. J., et al. (2018). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling . PMC - NIH. Retrieved from [Link]

-

White, M. C., et al. (2012). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs . PMC - NIH. Retrieved from [Link]

-

Allylic Substitution Reactions . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Protective Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Protection of Amino Groups in Synthesis . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

3-Aminopent-4-en-1-ol . (n.d.). PubChem. Retrieved from [Link]

-

Protecting group . (n.d.). Wikipedia. Retrieved from [Link]

-

3-Penten-2-one, 4-amino- . (n.d.). NIST WebBook. Retrieved from [Link]

-

(3Z)-4-Amino-3-penten-2-one . (n.d.). PubChem. Retrieved from [Link]

-